Product packaging for 1-(Bromomethyl)-1-ethoxycyclobutane(Cat. No.:CAS No. 2031259-09-1)

1-(Bromomethyl)-1-ethoxycyclobutane

Cat. No.: B2504275
CAS No.: 2031259-09-1
M. Wt: 193.084
InChI Key: BRUKMVJLGIIVBO-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-ethoxycyclobutane (CAS: See COA

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13BrO B2504275 1-(Bromomethyl)-1-ethoxycyclobutane CAS No. 2031259-09-1

Properties

IUPAC Name

1-(bromomethyl)-1-ethoxycyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-2-9-7(6-8)4-3-5-7/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUKMVJLGIIVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromomethyl 1 Ethoxycyclobutane

Strategies for Carbon-Bromine Bond Formation

The formation of the carbon-bromine bond is a critical step in the synthesis of 1-(Bromomethyl)-1-ethoxycyclobutane. This transformation typically involves the conversion of a primary alcohol to the corresponding alkyl bromide. Various reagents and reaction conditions have been explored to achieve this conversion efficiently and with high selectivity.

A primary route to this compound involves the direct bromination of a suitable precursor, namely (1-ethoxycyclobutyl)methanol. This approach leverages well-established methods for the conversion of primary alcohols to alkyl bromides. A common and effective method utilizes phosphorus tribromide (PBr₃). commonorganicchemistry.com The reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry if a chiral center were present at the alcohol-bearing carbon. commonorganicchemistry.com

The reaction of (1-ethoxycyclobutyl)methanol with PBr₃ offers a direct pathway to the target compound. Typically, the alcohol is treated with PBr₃, often in an inert solvent, to yield this compound. Another classic method for this transformation is the Appel reaction, which employs a combination of triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or elemental bromine. commonorganicchemistry.comnih.gov This reaction also proceeds through an SN2 pathway, leading to the desired bromomethyl derivative. nih.gov

Reagent SystemReaction TypeKey Features
PBr₃SN2Common and effective for primary alcohols. commonorganicchemistry.com
PPh₃ / CBr₄ (Appel Reaction)SN2Mild conditions, good for sensitive substrates. commonorganicchemistry.comnih.gov
HBrSN2Can be used, but may lead to side reactions.

Phosphite-mediated bromination presents a powerful alternative for the synthesis of bromomethyl compounds. A notable example involves the reaction of an alcohol with a reagent system generated from triphenyl phosphite and bromine. chemicalbook.com This methodology has been successfully applied to the synthesis of (bromomethyl)cyclobutane from cyclobutylmethanol. chemicalbook.com The reaction is typically carried out at low temperatures in a solvent like N,N-dimethylformamide (DMF) to control the reactivity of the generated brominating agent. chemicalbook.com

The mechanism is believed to involve the formation of a bromophosphonium bromide intermediate from the reaction of triphenyl phosphite and bromine. rsc.org This intermediate then reacts with the alcohol to form an alkoxyphosphonium bromide, which subsequently undergoes nucleophilic attack by the bromide ion to yield the desired alkyl bromide. A specific patent describes the synthesis of (bromomethyl)cyclobutane in high yield (78%) using triphenyl phosphite and bromine in DMF at temperatures between -12°C and -5°C. chemicalbook.com

Achieving selective bromination and minimizing side reactions are paramount for the successful synthesis of this compound. The inherent strain of the cyclobutane (B1203170) ring can make it susceptible to ring-opening or rearrangement reactions under harsh conditions. askfilo.comlibretexts.org Therefore, careful control of reaction parameters is crucial.

Low temperatures are often employed to temper the reactivity of the brominating agents and prevent undesired side reactions. chemicalbook.comyoutube.com The choice of solvent can also play a significant role. For instance, the use of a polar aprotic solvent like DMF can facilitate the desired SN2 reaction while minimizing the potential for carbocation formation and subsequent rearrangements. chemicalbook.com Furthermore, the stoichiometry of the reagents must be carefully controlled to avoid over-bromination or other unwanted transformations. manac-inc.co.jp

Approaches to Ethoxycyclobutane Ring Construction

The synthesis of the cyclobutane ring is often accomplished through [2+2] cycloaddition reactions. harvard.edubaranlab.orgorganic-chemistry.org For the synthesis of an ethoxycyclobutane precursor, a [2+2] cycloaddition between an appropriate ketene (B1206846) and an enol ether could be a viable route. For instance, the reaction of dichloroketene with benzyl vinyl ether has been used to prepare a (benzyloxy)cyclobutanone derivative. acs.org A similar strategy could be envisioned using an ethoxy-substituted alkene.

Another approach involves intramolecular cyclization. For example, the treatment of a dianion of an acetic acid derivative with epichlorohydrin has been shown to produce a cyclobutane hydroxy acid, which can then be further functionalized. acs.org The inherent ring strain of cyclobutanes makes their formation challenging, but various thermal and photochemical methods have been developed to overcome this barrier. baranlab.orgresearchgate.net

Cycloaddition TypeReactantsProduct Type
[2+2] PhotocycloadditionTwo alkene moleculesSubstituted cyclobutane
[2+2] Ketene CycloadditionKetene and alkeneCyclobutanone derivative nih.gov

Once a functionalized cyclobutane is obtained, the ethoxy group can be introduced via etherification. A common method for ether synthesis is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. In the context of this compound synthesis, one could envision a scenario where a di-functionalized cyclobutane, such as 1-(hydroxymethyl)cyclobutanol, is selectively etherified at the tertiary alcohol before the primary alcohol is converted to the bromide.

Alternatively, if a cyclobutanone precursor is synthesized, it could be subjected to a Grignard reaction with ethylmagnesium bromide, followed by etherification of the resulting tertiary alcohol. The functionalization of pre-formed four-membered carbocycles is an advantageous approach as it allows for the direct introduction of diverse functional groups. researchgate.net Biocatalytic methods, such as the use of lipases, have also been employed for the enantioselective esterification and hydrolysis of cyclobutanol derivatives, showcasing the potential for stereocontrolled functionalization. nih.gov

Advanced Synthetic Techniques and Derivative Preparation

The construction of the this compound scaffold, with its quaternary stereocenter, presents a unique synthetic challenge. Accessing this and related structures often requires sophisticated synthetic strategies that go beyond simple functional group interconversions. Advanced techniques such as enantioselective synthesis and cascade reactions are pivotal in generating these complex architectures with high efficiency and stereocontrol.

Enantioselective Synthesis of Cyclobutane Scaffolds Incorporating Bromomethyl and Ethoxy Groups

The creation of a chiral quaternary center, as would be present in an enantiomerically enriched sample of this compound, is a formidable task in asymmetric synthesis. While a direct enantioselective synthesis of this specific compound is not extensively documented, several modern strategies for the enantioselective synthesis of related cyclobutane structures can be envisaged.

One of the most powerful approaches for constructing chiral cyclobutanes is through the catalytic enantioselective functionalization of pre-existing four-membered rings. rsc.org For instance, methods involving the cobalt-catalyzed reductive coupling of cyclobutenes with aldehydes can generate densely functionalized enantioenriched cyclobutanes with high diastereoselectivity and enantioselectivity. rsc.org This strategy allows for the introduction of a variety of functional groups, which could be later elaborated to the desired bromomethyl and ethoxy moieties.

Another prominent strategy is the asymmetric [2+2] cycloaddition. chemistryviews.org These reactions, often induced by visible light, can provide access to chiral cyclobutanes. chemistryviews.org While many of these reactions require directing groups, recent advancements have led to directing-group-free versions, simplifying the synthetic sequence. chemistryviews.org An iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition represents a cascade approach to enantioenriched oxa- rsc.orgthieme-connect.com-bicyclic heptanes, which are valuable precursors to other cyclobutane derivatives. chemistryviews.org

Furthermore, the desymmetrization of meso-cyclobutenes using chiral catalysts offers an elegant route to chiral cyclobutanes. nih.gov The development of methods for obtaining chiral cis- and trans-disubstituted cyclobutanones from readily available enol ethers also provides key intermediates that can be further functionalized. nih.gov These chiral ketones can serve as precursors for the diastereoselective introduction of the necessary functional groups to generate the target molecule.

A plausible, albeit challenging, enantioselective synthesis of this compound could start from a chiral cyclobutanone. The enantioselective synthesis of such cyclobutanones has been reported, for example, through the stereoselective cycloaddition of enol ethers. acs.org This chiral ketone could then undergo a series of diastereoselective transformations to install the ethoxy and bromomethyl groups.

Table 1: Key Strategies for Enantioselective Cyclobutane Synthesis

StrategyDescriptionKey FeaturesPotential Application for Target Molecule
Catalytic Reductive Coupling Cobalt-catalyzed coupling of cyclobutenes and aldehydes.High diastereo- and enantioselectivity; broad scope. rsc.orgSynthesis of a functionalized cyclobutane precursor that can be converted to the target. rsc.org
Asymmetric [2+2] Photocycloaddition Visible-light-induced cycloaddition of alkenes.Can be directing-group-free; cascade reactions are possible. chemistryviews.orgFormation of a chiral cyclobutane ring system. chemistryviews.org
Desymmetrization of meso-Compounds Use of a chiral catalyst to selectively react with one of two enantiotopic functional groups in a meso-cyclobutene.Efficient creation of chirality. nih.govGeneration of a chiral cyclobutane intermediate. nih.gov
From Chiral Cyclobutanones Synthesis starting from an enantiomerically pure cyclobutanone.Access to a wide range of cis- and trans-disubstituted cyclobutanes. nih.govacs.orgDiastereoselective functionalization to introduce the ethoxy and bromomethyl groups.

Cascade Reactions and Multi-Component Strategies for Structural Diversification

Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, and multi-component reactions (MCRs), where three or more reactants combine in a single step, offer powerful tools for the rapid construction of complex molecular architectures and structural diversification. thieme-connect.comnih.gov These strategies are highly atom- and step-economical, making them attractive for the synthesis of libraries of related compounds.

Copper-catalyzed radical cascade reactions of simple cyclobutanes have also been reported to yield highly functionalized cyclobutene derivatives. rsc.orgrsc.org These reactions can involve the cleavage of multiple C-H bonds and the formation of new C-N, C-S, or C-Br bonds in a single operation. rsc.orgrsc.org Such a strategy could potentially be adapted to introduce bromine and other functionalities onto a pre-formed cyclobutane ring.

Multi-component thermal [2+2] cycloaddition reactions provide another avenue for the synthesis of functionalized cyclobutanes. nih.gov For example, the reaction of an aldehyde, diethylamine, a dialkyl fumarate, and potassium carbonate can lead to functionalized cyclobutanes that can be further elaborated into cyclobutenes. nih.gov The logic of C-H functionalization is also being applied to cyclobutane synthesis, offering an alternative to traditional cycloaddition strategies for creating complex cyclobutane-containing natural products. nih.gov

A sequential rhodium-catalyzed bicyclobutanation followed by a copper-catalyzed homoconjugate addition and enolate trapping has been shown to produce densely functionalized cyclobutanes with high diastereoselectivity in a one-pot process. thieme-connect.com This highlights the power of combining multiple catalytic cycles to achieve significant increases in molecular complexity.

Table 2: Advanced Reactions for Cyclobutane Diversification

Reaction TypeDescriptionKey FeaturesRelevance to Structural Diversification
Radical Cascade Reactions Photoredox-mediated or copper-catalyzed radical processes initiating a cascade of bond-forming events.Mild reaction conditions; good functional group tolerance; high structural complexity from simple precursors. rsc.orgnih.govrsc.orgAccess to a wide array of substituted cyclobutanes by varying the radical precursor and the cyclobutane starting material. nih.gov
Multi-component [2+2] Cycloadditions One-pot reactions combining three or more components to form a cyclobutane ring.High step- and atom-economy; rapid generation of molecular diversity. nih.govCreation of libraries of cyclobutane derivatives by varying the initial components. nih.gov
Sequential Catalysis Combination of multiple catalytic cycles in a single pot to perform a series of transformations.High efficiency and diastereoselectivity; access to densely functionalized products. thieme-connect.comAllows for the construction of complex substitution patterns on the cyclobutane ring. thieme-connect.com

Reactivity and Mechanistic Investigations of 1 Bromomethyl 1 Ethoxycyclobutane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and 1-(bromomethyl)-1-ethoxycyclobutane provides a unique substrate for studying these transformations. libretexts.org The primary nature of the carbon bearing the bromine atom suggests a propensity for bimolecular substitution (SN2) pathways. youtube.comyoutube.com

SN2 Pathways and Stereochemical Outcomes at the Bromomethyl Center

The SN2 reaction mechanism involves a backside attack by a nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry at the reaction center. libretexts.orgyoutube.com In the case of this compound, the bromomethyl group is the site of this reaction. Due to the presence of a chiral center if the cyclobutane (B1203170) ring is appropriately substituted, the stereochemical outcome of SN2 reactions at the bromomethyl carbon would be a Walden inversion. libretexts.org

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, making it a second-order reaction. youtube.com The transition state of the SN2 reaction involves a trigonal bipyramidal arrangement where the nucleophile and the leaving group are positioned 180 degrees apart. libretexts.org

Reactivity with Diverse Classes of Nucleophiles (e.g., oxygen, nitrogen, sulfur, carbon-based)

The electrophilic carbon of the bromomethyl group in this compound is susceptible to attack by a wide range of nucleophiles. The strength of the nucleophile plays a crucial role in the reaction rate. youtube.com

Oxygen Nucleophiles: Alkoxides and hydroxides are strong oxygen-based nucleophiles that can readily displace the bromide ion. For instance, reaction with sodium ethoxide would yield 1-ethoxy-1-(ethoxymethyl)cyclobutane. Water, a weaker nucleophile, would react at a much slower rate. youtube.com

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines can act as effective nitrogen nucleophiles, leading to the formation of the corresponding aminomethylcyclobutane derivatives.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and would react rapidly with this compound to form the corresponding thioether.

Carbon-Based Nucleophiles: Grignard reagents and organolithium compounds, while strong nucleophiles, are also strong bases, which can lead to competing elimination reactions. Cyanide is another effective carbon nucleophile that would lead to the formation of a nitrile. libretexts.org

Table 1: Examples of Nucleophilic Substitution Reactions of this compound

NucleophileProduct
Sodium Ethoxide (NaOEt)1-Ethoxy-1-(ethoxymethyl)cyclobutane
Ammonia (NH3)(1-Ethoxycyclobutyl)methanamine
Sodium Thiophenoxide (NaSPh)1-Ethoxy-1-((phenylthio)methyl)cyclobutane
Sodium Cyanide (NaCN)2-(1-Ethoxycyclobutyl)acetonitrile

Kinetic and Thermodynamic Aspects of Substitution Processes

The kinetics of SN2 reactions are second-order, as the rate-determining step involves the collision of two species: the substrate and the nucleophile. youtube.comlibretexts.org The rate law can be expressed as: Rate = k[this compound][Nucleophile].

Thermodynamically, the feasibility of a nucleophilic substitution reaction is dependent on the relative stability of the reactants and products. The strength of the newly formed bond between the carbon and the nucleophile compared to the carbon-bromine bond is a key factor.

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions, particularly in the presence of strong, sterically hindered bases. These reactions lead to the formation of unsaturated cyclobutane derivatives. libretexts.org

Formation of Unsaturated Cyclobutane Derivatives

Elimination reactions of this compound would primarily proceed through an E2 (bimolecular elimination) mechanism, especially with strong bases. libretexts.org This pathway involves the simultaneous removal of a proton from a beta-carbon and the departure of the bromide leaving group, resulting in the formation of a double bond. libretexts.orgyoutube.com

The potential products of elimination would be derivatives of methylenecyclobutane. The specific isomer formed would depend on the regioselectivity of the reaction.

Regioselectivity and Stereoselectivity in Elimination Pathways

For this compound, the primary beta-hydrogens are on the methyl group of the ethoxy substituent and the methylene (B1212753) groups of the cyclobutane ring.

Zaitsev's Rule vs. Hofmann's Rule: Zaitsev's rule predicts the formation of the more substituted (and generally more stable) alkene. libretexts.orgsaskoer.ca However, the use of a sterically bulky base can favor the formation of the less substituted alkene, a phenomenon known as the Hofmann elimination. youtube.com

Stereoselectivity: The E2 mechanism has a stereochemical requirement for the beta-proton and the leaving group to be in an anti-periplanar arrangement. libretexts.org This can influence the stereochemical outcome of the resulting alkene if applicable. In the case of elimination involving the cyclobutane ring, the conformational constraints of the four-membered ring will play a significant role in achieving the necessary anti-periplanar geometry.

Table 2: Potential Elimination Products of this compound

BaseMajor ProductMinor Product
Sodium Ethoxide (NaOEt)1-Ethoxy-1-methylenecyclobutane (Zaitsev)
Potassium tert-Butoxide (t-BuOK)1-Ethoxy-1-methylenecyclobutane (Hofmann)

Influence of Base Strength and Solvent Effects on Elimination Mechanisms

The elimination reactions of this compound are expected to be highly sensitive to the strength of the base and the nature of the solvent employed. These factors will dictate the competition between the two primary elimination pathways: the bimolecular (E2) and unimolecular (E1) mechanisms.

In the presence of a strong, non-bulky base, such as sodium ethoxide in ethanol, an E2 mechanism is likely to be favored. This concerted reaction would involve the abstraction of a proton from a beta-carbon by the base, with the simultaneous departure of the bromide leaving group. The transition state would involve the base, the substrate, and the solvent, with the polarity of the solvent playing a crucial role. A polar aprotic solvent, which can solvate the cation of the base but not the anion, would enhance the basicity and favor the E2 pathway. Conversely, a polar protic solvent can solvate both the cation and the anion of the base, potentially hindering the base's strength and slowing the E2 reaction.

With weaker bases or under solvolytic conditions (e.g., in ethanol without a strong base), the E1 mechanism becomes more probable. This two-step process would begin with the slow, rate-determining departure of the bromide ion to form a primary carbocation intermediate. This carbocation would then be deprotonated by a weak base (such as the solvent) to form the alkene product. Polar protic solvents would favor the E1 pathway by stabilizing the carbocation intermediate through solvation.

A key consideration for this specific substrate is the potential for rearrangement of the primary carbocation formed in an E1 reaction to a more stable tertiary carbocation within the cyclobutane ring, a process that could compete with elimination.

Table 1: Predicted Influence of Base and Solvent on Elimination Pathways of this compound

Base StrengthSolvent TypePredicted Major PathwayKey Considerations
Strong, non-bulkyPolar aprotic (e.g., DMSO)E2Enhanced basicity, concerted mechanism.
Strong, bulkyPolar aprotic (e.g., DMSO)E2 (Hofmann product)Steric hindrance may favor abstraction of the less hindered proton.
WeakPolar protic (e.g., Ethanol)E1 / SN1Carbocation formation, potential for rearrangement.
Strong, non-bulkyPolar protic (e.g., Ethanol)E2 / E1 competitionSolvent can stabilize both transition states.

Cyclobutane Ring-Opening and Rearrangement Processes

The inherent ring strain of the cyclobutane core in this compound makes it susceptible to a variety of ring-opening and rearrangement reactions, driven by the release of this strain energy.

Strain-Release Driven Transformations of the Cyclobutane Core

The approximately 26 kcal/mol of strain energy in a cyclobutane ring can be a powerful driving force for reactions that lead to less strained, larger ring systems or acyclic products. In the case of this compound, reactions that facilitate the cleavage of a C-C bond within the ring are anticipated under certain conditions. For instance, treatment with strong acids or Lewis acids could protonate the ethoxy group, making it a better leaving group and initiating a cascade of bond reorganizations to alleviate ring strain.

Cationic Rearrangements and Ring Expansions to Form Larger Cyclic Systems

The formation of a carbocation adjacent to the cyclobutane ring, as would occur in an E1 or SN1 reaction, is a prime trigger for cationic rearrangements. The initial primary carbocation formed upon departure of the bromide ion is inherently unstable and would be expected to undergo a rapid 1,2-hydride or 1,2-alkyl shift. A particularly likely rearrangement would involve the migration of a carbon from the cyclobutane ring to the adjacent cationic center, resulting in a ring expansion to a more stable cyclopentyl cation. This rearranged carbocation could then be trapped by a nucleophile or undergo elimination to yield cyclopentene derivatives. The specific products would be dictated by the reaction conditions and the nature of the nucleophiles present.

Influence of Acidic, Basic, and Nucleophilic Conditions on Ring Stability and Cleavage

The stability of the cyclobutane ring in this compound is highly dependent on the reaction medium.

Acidic Conditions: Strong acids can protonate the ethoxy group, transforming it into a good leaving group. Departure of ethanol would generate a tertiary carbocation within the cyclobutane ring. This cation could then undergo rearrangement or be attacked by a nucleophile, potentially leading to ring-opened products.

Basic Conditions: Strong bases are more likely to induce elimination reactions, as discussed previously. While direct base-induced ring cleavage is less common for simple ethers, the presence of the bromomethyl group could provide alternative reaction pathways. For example, intramolecular substitution of the bromide by an in-situ generated carbanion is a possibility, though likely a minor pathway.

Nucleophilic Conditions: Under neutral or weakly basic conditions, nucleophilic substitution (SN2) at the primary carbon bearing the bromine atom would compete with elimination. Stronger, less basic nucleophiles would favor substitution. The stability of the cyclobutane ring itself is generally maintained during these substitution reactions.

Other Key Chemical Transformations

Oxidation Pathways Involving the Ethoxy Group

The ethoxy group in this compound presents a site for potential oxidative transformations. While the cyclobutane ring itself is relatively inert to many common oxidizing agents, the ether linkage can be cleaved under specific oxidative conditions. Strong oxidizing agents could potentially lead to the formation of a lactone through oxidation of the carbon alpha to the ether oxygen, although this would likely require harsh conditions and might be accompanied by degradation of the cyclobutane ring. More controlled oxidation might be achievable using specific reagents known for ether cleavage, but no specific studies on this substrate have been reported.

Reduction Methodologies Affecting Bromine and the Cyclobutane Ring

The reduction of the bromomethyl group in this compound can be achieved through several methodologies, primarily focusing on dehalogenation. The choice of reducing agent and reaction conditions can influence the outcome, potentially leading to either the replacement of the bromine atom with hydrogen or, in some cases, rearrangement or opening of the cyclobutane ring.

Commonly, the reduction of alkyl halides is accomplished using hydride reagents, catalytic hydrogenation, or dissolving metal reductions. For a substrate like this compound, a primary alkyl bromide, hydride-based reductions are expected to be efficient.

Hydride Reductions: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a suitable solvent can effectively replace the bromine atom with a hydrogen atom. The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism where the hydride ion (H⁻) displaces the bromide ion. The presence of the ethoxy group at the C1 position may exert a minor electronic influence on the reaction rate but is not expected to alter the primary reduction pathway of the bromomethyl group.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). nih.gov This process, known as hydrogenolysis, cleaves the carbon-bromine bond and replaces it with a carbon-hydrogen bond. nih.govbaranlab.org Catalytic hydrogenation is generally a mild and effective method for dehalogenation and is compatible with many functional groups. nih.gov The reaction conditions, such as pressure and temperature, can be optimized to ensure complete reduction without affecting the cyclobutane ring or the ethoxy group.

Dissolving Metal Reductions: Systems like sodium metal in liquid ammonia or with an alcohol can also be used for the dehalogenation of alkyl bromides. These reactions proceed through single-electron transfer mechanisms. However, these conditions can sometimes be harsh and may lead to side reactions, including ring-opening of the strained cyclobutane, although this is less common for simple alkyl halides compared to more complex systems.

The stability of the cyclobutane ring under these reducing conditions is a critical consideration. While generally stable, the inherent ring strain of approximately 26 kcal/mol can make it susceptible to opening under certain harsh reaction conditions or with specific reagents that can promote rearrangements. However, standard dehalogenation methods are typically selective for the C-Br bond cleavage.

Table 1: Representative Reduction Methodologies for Alkyl Bromides

Reagent/CatalystSolventTypical ConditionsProduct
Lithium aluminum hydride (LiAlH₄)Diethyl ether, THF0°C to room temp.1-Ethoxy-1-methylcyclobutane
Sodium borohydride (NaBH₄)Ethanol, MethanolRoom temp. to reflux1-Ethoxy-1-methylcyclobutane
H₂, Pd/CEthanol, MethanolRoom temp., 1 atm H₂1-Ethoxy-1-methylcyclobutane

Cross-Coupling Reactions for Further Functionalization of the Bromomethyl Moiety

The bromomethyl group of this compound serves as an excellent electrophilic partner for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal for elaborating the molecular framework.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the alkyl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.gov While traditionally used for aryl and vinyl halides, recent advancements have extended the scope to include alkyl halides. harvard.edu For this compound, a Suzuki-Miyaura coupling would introduce a new alkyl, aryl, or vinyl group in place of the bromine atom. The choice of ligand for the palladium catalyst is crucial to facilitate the oxidative addition of the alkyl bromide and prevent side reactions like β-hydride elimination, although the latter is not a concern for a neopentyl-type bromide like this.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an organic halide using a palladium catalyst and a copper(I) co-catalyst. researchgate.netresearchgate.netrsc.orgorganic-chemistry.org This reaction is a powerful tool for constructing sp-hybridized carbon centers. The coupling of this compound with a terminal alkyne would yield a cyclobutane-containing enyne. The reaction conditions typically involve an amine base, such as triethylamine or diisopropylethylamine.

Other Cross-Coupling Reactions: Other notable cross-coupling reactions applicable to this system include the Negishi coupling (with organozinc reagents), Stille coupling (with organotin reagents), and Buchwald-Hartwig amination (for C-N bond formation). Each of these methods offers a complementary approach to functionalize the bromomethyl position, depending on the desired substituent.

The steric hindrance posed by the cyclobutane ring and the adjacent ethoxy group can influence the efficiency of these cross-coupling reactions. The choice of catalyst, ligand, and reaction conditions must be carefully optimized to overcome these steric challenges and achieve high yields.

Table 2: Potential Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerCatalyst/LigandProduct Type
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, SPhos1-(Alkyl/Aryl/Vinyl)-1-ethoxycyclobutane
SonogashiraR-C≡CHPdCl₂(PPh₃)₂, CuI1-(Alkynyl)-1-ethoxycyclobutane
NegishiR-ZnXPd(dba)₂, XPhos1-(Alkyl/Aryl)-1-ethoxycyclobutane

Cycloaddition Reactions Involving Functionalized Cyclobutane Systems

While this compound itself is not a typical substrate for cycloaddition reactions due to its saturated nature, the functionalized cyclobutane ring can be a precursor to systems that do participate in such reactions. For instance, elimination of HBr could lead to a cyclobutene derivative, which would be a reactive dienophile or alkene component in various cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): If a cyclobutene derivative is formed from this compound, it can act as a dienophile in a Diels-Alder reaction with a conjugated diene. The strained double bond of the cyclobutene ring makes it a highly reactive dienophile, often reacting under mild conditions. The stereochemistry of the resulting bicyclic adduct would be governed by the principles of the Diels-Alder reaction, typically favoring the endo product.

[2+2] Cycloaddition: Photochemical or metal-catalyzed [2+2] cycloadditions are another possibility for a derived cyclobutene. These reactions can lead to the formation of highly complex and strained polycyclic systems. The regioselectivity and stereoselectivity of these reactions are often dependent on the specific substituents on the cyclobutene and the nature of the other reacting partner.

It is important to note that the direct participation of this compound in cycloaddition reactions is not expected. The discussion here pertains to the potential reactivity of derivatives that could be synthesized from it. The presence of the ethoxy and bromomethyl groups would influence the reactivity and selectivity of any subsequent cycloaddition by modifying the electronic and steric properties of the cyclobutene double bond.

Applications in Advanced Organic Synthesis

Utility as a Versatile Building Block in Complex Molecular Architectures

Theoretically, 1-(Bromomethyl)-1-ethoxycyclobutane could serve as a versatile building block for introducing a spirocyclic, ethoxy-substituted cyclobutane (B1203170) moiety into larger, more complex molecules. The primary bromide is a reactive handle for nucleophilic substitution reactions, allowing for its attachment to a wide variety of substrates. The cyclobutane ring itself is a desirable motif in medicinal chemistry and materials science due to its conformational rigidity and three-dimensional character. Highly strained molecules like bicyclobutanes are known to be intriguing building blocks for generating molecular complexity. nih.govnih.gov The strain inherent in the cyclobutane ring can be harnessed in ring-opening or rearrangement reactions to create diverse and complex molecular scaffolds. nih.gov

Precursor for the Synthesis of Diverse Cyclobutane-Containing Intermediates

As a precursor, this compound could theoretically be transformed into a variety of other cyclobutane-containing intermediates. For instance, elimination of the bromide could lead to a methylene (B1212753) cyclobutane derivative. The bromide could also be converted into other functional groups, such as an azide, a nitrile, or an organometallic species, thereby expanding its synthetic utility. The high reactivity of strained cyclopropyl and cyclobutyl rings often means that intermediates like these are used in the final stages of synthesizing active substances, making their purity essential. google.com The general class of cyclobutane derivatives serves as a foundational unit in many natural products with significant biological activities. baranlab.org

Contribution to the Development of Novel Small Molecule Scaffolds for Chemical Research

The development of novel small molecule scaffolds is a cornerstone of modern drug discovery and chemical biology. unife.it The scaffold concept is widely applied in medicinal chemistry to represent the core structures of bioactive compounds. nih.gov Cyclobutane-containing scaffolds are of particular interest. For example, research into hypoxia-inducible factor (HIF) pathway inhibitors has shown that derivatives containing small rings, such as cyclobutyl groups, can exhibit high potency. The unique three-dimensional arrangement of substituents on the cyclobutane ring can provide a framework for creating new chemical entities with potential biological activity. While this compound is described commercially as a "versatile small molecule scaffold," unife.it specific instances of its incorporation into novel, publicly disclosed scaffolds for chemical research are not documented.

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules. For 1-(Bromomethyl)-1-ethoxycyclobutane, both ¹H and ¹³C NMR, along with advanced 2D techniques, are indispensable for assigning the specific proton and carbon environments.

While specific experimental spectral data for this compound is not publicly available in the referenced literature, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its spectral features.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and oxygen atoms.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
-CH₂Br~3.5Singlet (s)2H
-OCH₂CH₃~3.4Quartet (q)2H
Cyclobutane-H (adjacent to C-O)~2.2-2.4Multiplet (m)4H
-OCH₂CH₃~1.2Triplet (t)3H
Cyclobutane-H (β to heteroatoms)~1.8-2.0Multiplet (m)2H

The singlet for the bromomethyl protons (-CH₂Br) arises from the absence of adjacent protons. The ethoxy group protons would appear as a quartet for the methylene (B1212753) group (-OCH₂-) coupled to the methyl group, and a triplet for the methyl group (-CH₃) coupled to the methylene group. The cyclobutane (B1203170) protons would present as complex multiplets due to their diastereotopic nature and coupling with each other.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The presence of electronegative atoms like bromine and oxygen significantly influences the chemical shifts of the adjacent carbon atoms, causing them to appear at lower field (higher ppm).

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (ppm)
Quaternary Carbon (C-O and C-CBr)~80-90
-CH₂Br~40-50
-OCH₂CH₃~60-70
Cyclobutane-CH₂ (adjacent to C-O)~30-40
Cyclobutane-CH₂ (β to heteroatoms)~15-25
-OCH₂CH₃~15

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on adjacent carbons. For instance, it would show a correlation between the -OCH₂- and -CH₃ protons of the ethoxy group, and among the various protons of the cyclobutane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O, C-Br, and C-H bonds.

Predicted IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (alkane) stretching2850-3000Strong
C-O (ether) stretching1050-1150Strong
C-Br stretching500-600Medium-Strong

The strong absorption in the 1050-1150 cm⁻¹ region would be a clear indicator of the ether linkage, while the band in the 500-600 cm⁻¹ range would confirm the presence of a bromoalkane functionality. The C-H stretching vibrations of the alkyl groups would be observed in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For this compound, the molecular ion peak ([M]⁺) would be expected at m/z 192 and 194 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Predicted Mass Spectrometry Data:

PubChem provides predicted collision cross-section (CCS) values for various adducts of this compound, which can be compared with experimental data for structural confirmation.

Predicted m/z Values for Adducts:

Adductm/z
[M+H]⁺193.02226
[M+Na]⁺215.00420
[M-H]⁻191.00770

The fragmentation pattern in the mass spectrum would likely involve the loss of the bromine atom, the ethoxy group, or cleavage of the cyclobutane ring, leading to the formation of characteristic fragment ions that would further support the proposed structure.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties and reaction mechanisms with a good balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis of 1-(Bromomethyl)-1-ethoxycyclobutane

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like this compound, this involves a conformational analysis to identify all low-energy isomers.

The cyclobutane (B1203170) ring itself is not planar but adopts a puckered or "butterfly" conformation to alleviate the significant angle and torsional strain inherent in a flat four-membered ring. dalalinstitute.comlibretexts.org The degree of this puckering is influenced by the substituents. In the case of this compound, the bulky bromomethyl and ethoxy groups at the same carbon atom would lead to distinct conformers.

A systematic conformational search would likely reveal several stable conformers arising from the rotation around the C-O and C-C bonds of the ethoxy and bromomethyl groups, respectively, in combination with the puckering of the cyclobutane ring. The relative energies of these conformers could be calculated to determine their population at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDescriptionRelative Energy (kcal/mol)
A Gauche (Et), Anti (CH₂Br), Puckered Ring0.00
B Anti (Et), Gauche (CH₂Br), Puckered Ring0.75
C Gauche (Et), Gauche (CH₂Br), Puckered Ring1.20

Note: This table is illustrative and presents hypothetical data that would be obtained from a DFT conformational analysis.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. fiveable.mewikipedia.org The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the oxygen and bromine atoms, which possess lone pairs of electrons. The LUMO is likely to be associated with the antibonding σ* orbital of the C-Br bond, making this site susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. ucalgary.ca It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

In the MEP of this compound, a region of high negative potential would be expected around the oxygen atom of the ethoxy group due to its lone pairs. libretexts.org The area around the hydrogen atoms of the ethyl and cyclobutane groups would exhibit a positive potential. A significant region of positive potential would also be anticipated on the carbon atom attached to the bromine, further indicating its electrophilic character.

Prediction and Benchmarking of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict NMR chemical shifts. nih.govnyu.edu By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can be benchmarked against experimental data to confirm the structure of the molecule.

For this compound, computational prediction of its NMR spectra would be invaluable for its characterization. The calculated chemical shifts would be sensitive to the conformational arrangement of the molecule. By comparing the predicted shifts for different conformers with experimental data, it would be possible to deduce the dominant conformation in solution.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Quaternary C (C-Br, C-O)85.284.7
CH₂ (Bromomethyl)45.845.1
CH₂ (Ethoxy)65.164.5
CH₃ (Ethoxy)15.314.9
Cyclobutane CH₂ (alpha)33.532.9
Cyclobutane CH₂ (beta)18.918.2

Note: This table is for illustrative purposes and shows the type of data that would be generated and compared in such a study. The accuracy of predicted shifts is typically within a few ppm for ¹³C NMR. nih.gov

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, including the identification of transition states and intermediates.

Transition State Analysis for Nucleophilic Substitution and Elimination Reactions

The presence of a bromomethyl group makes this compound a good candidate for nucleophilic substitution (Sₙ2) and elimination (E2) reactions. DFT calculations can be used to model the potential energy surfaces of these reactions, allowing for the determination of activation barriers and reaction energies.

A transition state analysis for an Sₙ2 reaction with a nucleophile (e.g., hydroxide) would likely show a pentacoordinate carbon atom in the transition state. For an E2 reaction, the transition state would involve the simultaneous breaking of a C-H bond on the cyclobutane ring and the C-Br bond, with the formation of a double bond. The relative activation energies for these two competing pathways would determine the product distribution.

Computational Modeling of Ring-Opening and Rearrangement Pathways

The inherent strain in the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions. nih.gov Computational modeling could explore various potential ring-opening pathways, for instance, initiated by the departure of the bromide ion to form a spiro-cation, which could then undergo rearrangement.

Furthermore, computational studies could investigate the possibility of rearrangements, such as the expansion of the cyclobutane ring to a cyclopentane (B165970) derivative. By calculating the energies of the transition states for these complex reactions, it would be possible to predict whether such transformations are feasible and under what conditions they might occur. Such studies have been performed on similar systems, providing valuable insights into their reactivity. acs.org

Energetic Profiles and Activation Barriers of Key Chemical Transformations

A complete understanding of the reactivity of this compound would necessitate the calculation of energetic profiles and activation barriers for its key chemical reactions. Such transformations would likely involve nucleophilic substitution at the brominated carbon or reactions involving the ethoxy group and the cyclobutane ring.

Table 1: Hypothetical Key Transformations of this compound and Required Computational Data

TransformationDescriptionRequired Computational Data
Nucleophilic Substitution (S_N1/S_N2)Reaction with a nucleophile (e.g., hydroxide, cyanide) to replace the bromine atom.Transition state geometries, activation energies (ΔG‡), and reaction enthalpies (ΔH_rxn).
Elimination (E1/E2)Removal of HBr to form an unsaturated product.Transition state structures, activation energies, and thermodynamic stability of possible alkene products.
Ring Opening/RearrangementCleavage or rearrangement of the cyclobutane ring, potentially acid or base-catalyzed.Potential energy surface scans to identify intermediates and transition states, and calculation of associated energy barriers.

These calculations would typically be performed using density functional theory (DFT) methods, which offer a good balance between computational cost and accuracy for systems of this size.

Advanced Quantum Chemical Calculations

To achieve a higher degree of accuracy and a more profound understanding of the electronic structure and properties of this compound, more advanced quantum chemical calculations would be indispensable.

For situations demanding high accuracy, such as the precise determination of bond dissociation energies or subtle stereoelectronic effects, ab initio methods are the gold standard. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly with large basis sets, could provide benchmark-quality data on the electronic energy and molecular properties of this compound. While computationally intensive, these methods are crucial for validating results from more approximate methods like DFT. nih.gov

Molecular dynamics (MD) simulations could offer a window into the dynamic behavior of this compound in various environments. mdpi.com By simulating the motion of the molecule over time, researchers could investigate conformational changes of the cyclobutane ring and the ethoxy group, as well as its interactions with solvent molecules. fip.orgmdpi.com Such simulations rely on a force field, which could be parameterized specifically for this molecule using high-level quantum mechanical data to ensure accuracy.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

Simulation TypeInvestigated PropertyPotential Insights
Gas Phase MDIntrinsic molecular dynamics and conformational flexibility.Preferred conformations of the ethoxy group and puckering of the cyclobutane ring.
MD in Explicit SolventSolvation effects on structure and dynamics.Solvation free energy, radial distribution functions with solvent molecules, and the influence of solvent on conformational equilibria.
Reactive MDSimulation of chemical reactions.Atomistic details of reaction mechanisms, such as bond breaking and formation events over time.

A critical aspect of any computational study is the validation of theoretical predictions against experimental data. For this compound, calculated properties could be compared with experimentally determined values to assess the accuracy of the computational models.

Table 3: Correlation of Theoretical and Potential Experimental Data for this compound

Theoretical PredictionExperimental ObservableExperimental Technique
Vibrational FrequenciesInfrared (IR) and Raman spectra.IR and Raman Spectroscopy.
NMR Chemical Shifts¹H and ¹³C NMR spectra.Nuclear Magnetic Resonance Spectroscopy.
Geometrical ParametersBond lengths and angles.X-ray Crystallography or Gas-Phase Electron Diffraction.
Reaction RatesActivation energies and rate constants.Kinetic studies (e.g., by monitoring reactant/product concentrations over time).

Discrepancies between theoretical predictions and experimental observations can often lead to a refinement of the computational model and a deeper understanding of the molecule's behavior.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways for 1-(Bromomethyl)-1-ethoxycyclobutane

Current synthetic approaches to bromomethyl-substituted cyclobutanes often rely on multi-step sequences that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient, atom-economical, and environmentally benign methods for the synthesis of this compound.

One promising area of exploration is the direct C-H functionalization of 1-ethoxycyclobutane. This approach would circumvent the need for pre-functionalized starting materials, thereby shortening the synthetic route. Another avenue involves the development of catalytic [2+2] cycloaddition reactions. Utilizing earth-abundant metal catalysts or organocatalysts for the cycloaddition of an appropriate allene with an enol ether could provide a direct and highly convergent route to the ethoxycyclobutane core, which could then be selectively brominated.

Table 1: Comparison of Potential Synthetic Pathways for this compound

Synthetic PathwayPotential AdvantagesPotential ChallengesSustainability Aspect
Direct C-H Functionalization Atom-economical, reduced step count.Regioselectivity control, catalyst development.High
Catalytic [2+2] Cycloaddition Convergent, potential for stereocontrol.Catalyst design, substrate scope.Medium to High
Flow Chemistry Synthesis Enhanced safety, scalability, improved control.Initial setup cost, optimization of flow parameters.High
Traditional Multi-step Synthesis Established methodology.Use of hazardous reagents, waste generation.Low

Development of Highly Stereoselective Transformations

The quaternary carbon center in this compound is a key structural feature. However, as it is achiral, the focus of stereoselectivity lies in the reactions of this compound. Future research should aim to develop highly stereoselective transformations using this compound as a substrate.

For instance, nucleophilic substitution reactions at the bromomethyl group could be rendered stereoselective by employing chiral catalysts or auxiliaries. This would allow for the synthesis of enantioenriched products with a new stereocenter adjacent to the cyclobutane (B1203170) ring. Another area of interest is the development of stereoselective ring-opening or ring-expansion reactions. Under the influence of specific reagents or catalysts, the strained cyclobutane ring could be selectively opened to generate acyclic products with defined stereochemistry.

Moreover, the diastereoselective functionalization of the cyclobutane ring itself, potentially guided by the existing ethoxy and bromomethyl groups, could lead to the synthesis of highly substituted and stereochemically complex cyclobutane derivatives.

Deepening Mechanistic Insights into Complex Reaction Pathways and Selectivity Control

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling the selectivity of its transformations. Future research should employ a combination of experimental and computational methods to elucidate the intricate details of its reactivity.

For example, detailed kinetic studies of nucleophilic substitution reactions could reveal the influence of the cyclobutyl ring and the ethoxy group on the reaction rate and mechanism (e.g., SN1 vs. SN2). Computational modeling, such as Density Functional Theory (DFT) calculations, could be used to map out the potential energy surfaces of various reaction pathways, providing insights into transition state geometries and activation energies. This would be particularly valuable for understanding and predicting the regioselectivity and stereoselectivity of more complex transformations, such as rearrangement or ring-opening reactions.

Investigating the role of the ethoxy group as a potential participating group in substitution reactions could also uncover interesting mechanistic pathways and lead to the development of novel synthetic methods.

Table 2: Proposed Mechanistic Studies on this compound

Reaction TypeKey Questions to AddressProposed Investigative MethodsExpected Outcomes
Nucleophilic Substitution SN1 vs. SN2 character? Role of the ethoxy group?Kinetic studies, Hammett analysis, computational modeling.Predictive models for reactivity and selectivity.
Ring-Opening Reactions Concerted or stepwise mechanism? Factors controlling regioselectivity?Isotope labeling studies, trapping of intermediates, DFT calculations.Controlled synthesis of functionalized acyclic compounds.
Rearrangement Reactions Driving force for rearrangement? Influence of substituents?Crossover experiments, in-situ spectroscopic analysis.Access to novel molecular scaffolds.

Design and Synthesis of Structurally Related Analogs for Fundamental Chemical Studies

The synthesis of analogs of this compound with systematic variations in their structure would provide a valuable platform for fundamental studies in physical organic chemistry. By modifying the substituents on the cyclobutane ring or altering the nature of the leaving group and the alkoxy substituent, researchers can probe the intricate relationships between structure and reactivity.

For example, synthesizing a series of 1-(bromomethyl)-1-alkoxycyclobutanes with varying steric bulk of the alkoxy group could be used to study its influence on the rate of solvolysis, providing insights into steric and electronic effects. Similarly, preparing analogs with different substituents at the 3-position of the cyclobutane ring could be used to investigate the transmission of electronic effects through the strained four-membered ring.

These fundamental studies would not only contribute to a deeper understanding of the chemistry of cyclobutanes but also provide valuable data for the rational design of new reagents and building blocks for organic synthesis.

Table 3: Proposed Analogs of this compound for Mechanistic Studies

Analog SeriesResearch FocusPotential Findings
1-(Bromomethyl)-1-alkoxy cyclobutanes (alkoxy = methoxy, isopropoxy, tert-butoxy)Steric and electronic effects of the alkoxy group on reactivity.Correlation of reaction rates with substituent parameters.
1-(X -methyl)-1-ethoxycyclobutanes (X = Cl, I, OTs)Leaving group effects in substitution and elimination reactions.Determination of the leaving group ability in a cyclobutane system.
3-Substituted-1-(bromomethyl)-1-ethoxycyclobutanes (substituent = phenyl, cyano, etc.)Transmission of electronic effects through the cyclobutane ring.Quantitative assessment of substituent effects on reactivity.

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